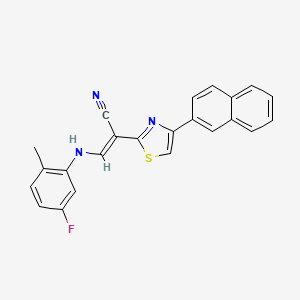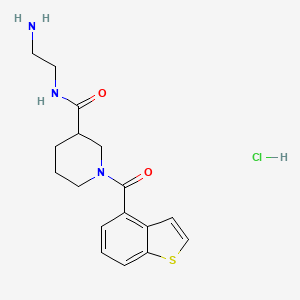
N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine. This compound is of interest due to its potential pharmacological properties, as indicated by the related research on piperidine derivatives and thiophene derivatives. Piperidine derivatives have been shown to possess anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of developing treatments for conditions like dementia . Similarly, thiophene derivatives have been reported to exhibit a range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects .
Synthesis Analysis
The synthesis of related piperidine derivatives involves the introduction of various substituents to the piperidine ring. In one study, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was achieved, and the activity of these compounds was enhanced by substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups . Although the exact synthesis of N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride is not detailed, similar synthetic strategies could be applied to obtain this compound.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of a basic nitrogen atom in the piperidine ring is a key feature that influences activity. For instance, the N-benzoylpiperidine derivative with a basic nitrogen atom showed significantly increased anti-AChE activity . The molecular structure of thiophene derivatives also plays a role in their pharmacological profile, as demonstrated by the synthesized compounds from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide .
Chemical Reactions Analysis
The chemical reactivity of piperidine and thiophene derivatives is influenced by the functional groups attached to these rings. In the case of piperidine derivatives, the introduction of a benzylsulfonyl group and a benzoyl group with a methylamino substituent resulted in a compound with potent anti-AChE activity . For thiophene derivatives, the initial reactions with different organic reagents led to a series of compounds with diverse biological activities . These reactions are indicative of the versatile chemistry that can be employed to modify the pharmacological properties of the core structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are determined by their molecular structures and the substituents present. For example, the potent piperidine derivative described in the first study exhibited high affinity for AChE over BuChE, which could be attributed to its specific structural features . The thiophene derivatives synthesized in the second study were characterized by IR, 1H NMR, MS spectral data, and elemental analysis, which confirmed their structures and helped in understanding their physical properties . These properties are essential for predicting the behavior of these compounds in biological systems and for their formulation into potential therapeutic agents.
科学的研究の応用
Disposition and Metabolism in Humans
N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide; hydrochloride's disposition and metabolism have been studied in humans to understand its pharmacokinetics and pharmacodynamics. Studies have focused on its metabolism pathways, highlighting its extensive metabolism before excretion, which occurs mainly via feces and urine. The compound and its metabolites have been analyzed through various techniques, including high-performance liquid chromatography and mass spectrometry, to identify principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).
Sigma Receptor Scintigraphy
Sigma receptors, overexpressed on breast cancer cells, have been targeted using derivatives of N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide; hydrochloride for diagnostic purposes. Studies have investigated the potential of these derivatives to visualize primary breast tumors in vivo, suggesting a promising noninvasive tool for assessing tumor proliferation and aiding in the diagnosis of breast cancer (Caveliers et al., 2002).
Insect Repellent Efficacy
Research has also explored the efficacy of related piperidine compounds as insect repellents against mosquitoes and black flies. These studies have provided insights into the potential use of N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide; hydrochloride and its analogs in developing effective repellents, contributing to public health efforts in controlling vector-borne diseases (Debboun et al., 2000).
Metabolite Analysis for Exposure Assessment
Studies have also focused on analyzing metabolites of similar compounds in human urine to assess exposure levels. This research is crucial for understanding the environmental and occupational exposure to such chemicals, offering a basis for developing safety guidelines and exposure limits (Koch et al., 2007).
特性
IUPAC Name |
N-(2-aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S.ClH/c18-7-8-19-16(21)12-3-2-9-20(11-12)17(22)14-4-1-5-15-13(14)6-10-23-15;/h1,4-6,10,12H,2-3,7-9,11,18H2,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXDZQEYFTUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C=CSC3=CC=C2)C(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-1-(1-benzothiophene-4-carbonyl)piperidine-3-carboxamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)
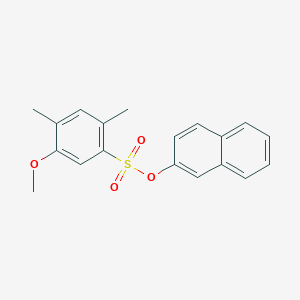
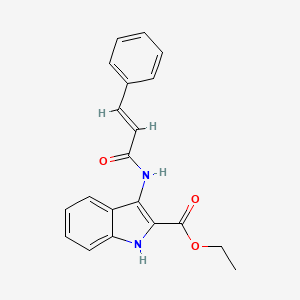

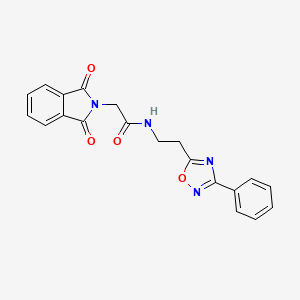
![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 5-[(6-bromopyridin-2-yl)formamido]pentanoate](/img/structure/B2517418.png)
![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)
![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)
